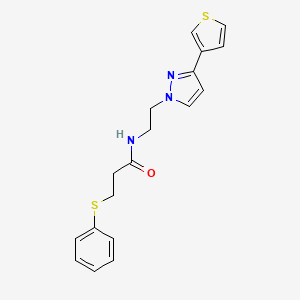

3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Description

3-(Phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a heterocyclic compound featuring a propanamide backbone substituted with a phenylthio group and a pyrazole ring linked to a thiophene moiety. The molecule combines sulfur-containing groups (phenylthio and thiophene) with nitrogen-rich heterocycles (pyrazole), which are common motifs in bioactive molecules.

Properties

IUPAC Name |

3-phenylsulfanyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS2/c22-18(8-13-24-16-4-2-1-3-5-16)19-9-11-21-10-6-17(20-21)15-7-12-23-14-15/h1-7,10,12,14H,8-9,11,13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXPGRBIDOMYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the thiophene and phenylthio groups. The final step involves the formation of the propanamide linkage.

Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of Thiophene Group: The thiophene group can be introduced using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Formation of Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.

Formation of Propanamide Linkage: The final step involves the reaction of the intermediate compound with acryloyl chloride to form the propanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form a sulfoxide or sulfone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The thiophene and pyrazole rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations:

Pharmacological Potential: The trifluoropropylthio derivative (C₁₇H₁₇ClF₃N₄OS) is linked to antiparasitic applications (e.g., Lotilaner), highlighting the role of sulfur and halogen substituents in bioactivity . In contrast, methoxyphenyl-pyrazole propanamides (e.g., Compound 4) demonstrate neuroprotective effects in SH-SY5Y cells, suggesting substituent-dependent targeting .

Physicochemical Properties : The pyridyl-pyrazole analogue (C₁₁H₁₂N₄O) exhibits strong hydrogen bonding, influencing solubility and crystallinity, which may contrast with the phenylthio-thiophene compound’s lipophilicity .

Synthetic Flexibility : and detail synthetic routes for propanamides using nucleophilic substitutions and coupling reactions, implying that the target compound could be synthesized similarly .

Patent and Industrial Relevance

The trifluoropropylthio propanamide derivative () is patented for veterinary use, emphasizing the commercial viability of such compounds. This contrasts with academic studies (e.g., ) focusing on neuroprotection, illustrating divergent applications based on substituent design .

Biological Activity

3-(Phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and mechanisms of action, supported by relevant research findings and case studies.

Synthesis

The synthesis of 3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. Key steps include:

- Formation of the thiophene ring : Utilizing thiophene derivatives as starting materials.

- Introduction of the phenylthio group : Achieved through a thiol-ene reaction.

- Amidation : The final step involves forming the propanamide group using an amine and a carboxylic acid derivative under dehydrating conditions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties. Below are key findings:

Anticancer Activity

Research has indicated that derivatives of pyrazole and related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated compounds structurally similar to 3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide against MCF-7 breast cancer cells, showing promising results with IC50 values comparable to standard chemotherapeutics like Cisplatin .

The proposed mechanism of action involves:

- Interaction with cellular targets : The compound is believed to interact with specific enzymes and receptors, modulating their activity.

- Induction of apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Case Studies

Several case studies have highlighted the efficacy of compounds related to 3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide:

- Study on Pyrazole Derivatives : A recent investigation into pyrazole derivatives revealed that certain modifications enhanced cytotoxicity against liver and lung carcinoma cell lines, with IC50 values as low as 5.35 μM .

- Evaluation against MCF-7 Cells : A comparative analysis demonstrated that structurally similar compounds exhibited higher cytotoxicity than Tamoxifen, indicating potential as effective anticancer agents .

Data Tables

| Compound Name | Structure | IC50 (μM) | Cell Line |

|---|---|---|---|

| 3-(Phenylthio)-N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide | Structure | 6.5 | MCF-7 |

| Related Pyrazole Derivative | Structure | 5.35 | Liver Carcinoma |

| Cisplatin | N/A | 6.39 | Lung Carcinoma |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.